N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)-N-methylcyclopropanesulfonamide
Description
This compound features a triazolo[1,5-a]pyrimidine core substituted with 5,6-dimethyl groups, linked to a piperidine ring modified with a cyclopropanesulfonamide moiety. Such hybrid structures are designed to optimize interactions with biological targets, leveraging the triazolo-pyrimidine scaffold’s affinity for kinases and the sulfonamide group’s role in enhancing solubility and metabolic stability .
Key steps include:
Formation of the triazolo-pyrimidine core via cyclocondensation of aminopyrimidines with nitriles or azides.
Functionalization of the piperidine ring through nucleophilic substitution or coupling reactions.
Introduction of the cyclopropanesulfonamide group via sulfonylation .
Potential Applications:
Properties
IUPAC Name |
N-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-11-12(2)19-16-17-10-18-22(16)15(11)21-8-4-5-13(9-21)20(3)25(23,24)14-6-7-14/h10,13-14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZWRCQZYLFFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCCC(C3)N(C)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from interacting with its normal substrates and thus halting its function.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in the halting of cell division, which can lead to the death of rapidly dividing cells, such as cancer cells.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles:
Key Observations :
Physicochemical and Pharmacokinetic Properties
Data from structural analogs suggest trends in key parameters:
| Property | Target Compound (Inferred) | N-methyl-N-(1-{5-methyl-...}piperidin-4-yl)pyridin-2-amine () | N-[1-(4-methylphenyl)propyl]-...pyrimidine-7-carboxamide () |
|---|---|---|---|
| Molecular Weight | ~450–470 g/mol | 428.5 g/mol | 492.6 g/mol |
| LogP | ~2.5–3.0 | 2.8 | 3.5 |
| Hydrogen Bond Acceptors | 8–10 | 9 | 11 |
| Solubility (aq.) | Moderate (cyclopropane enhances lipophilicity) | Low (pyridine reduces solubility) | Low (nitrophenyl group) |
Implications :
Critical Analysis :
- The target compound’s 5,6-dimethyl groups may reduce off-target effects compared to less substituted analogs .
- Its cyclopropanesulfonamide group could mitigate rapid clearance observed in morpholine-containing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
